molecular formula C10H19ClO B14640397 2-Butyl-6-chlorohexanal CAS No. 52387-39-0

2-Butyl-6-chlorohexanal

Cat. No.: B14640397
CAS No.: 52387-39-0
M. Wt: 190.71 g/mol
InChI Key: AQGIJHOBDQUFJM-UHFFFAOYSA-N
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Description

2-Butyl-6-chlorohexanal is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. It features both an aldehyde and an alkyl chloride functional group on a carbon chain, making it a potential versatile intermediate for constructing more complex molecules. The aldehyde group is highly reactive and can undergo various transformations, including nucleophilic addition and reductive amination, while the chloro group can facilitate further chain elongation through substitution reactions. Although the specific applications of this compound are not extensively documented, its structure suggests it may serve as a key precursor in medicinal chemistry, for instance, in the synthesis of compounds with local anesthetic activity, analogous to the role of 2-chlorohexanal derivatives in the synthesis of butanilicaine . The butyl chain incorporated into the structure can influence the lipophilicity and thus the bioavailability of any resulting drug candidate. Researchers may explore its use in developing new pharmacologically active agents or complex organic frameworks. The compound must be handled with care in a controlled laboratory environment. Please note: This product is intended for research purposes and is labeled as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52387-39-0

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

2-butyl-6-chlorohexanal

InChI

InChI=1S/C10H19ClO/c1-2-3-6-10(9-12)7-4-5-8-11/h9-10H,2-8H2,1H3

InChI Key

AQGIJHOBDQUFJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCl)C=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Butyl 6 Chlorohexanal

Reactions Involving the Aldehyde Functionality of 2-Butyl-6-chlorohexanal

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. However, the reactivity of the aldehyde in this compound is sterically hindered by the adjacent butyl group, which can affect reaction rates and equilibria compared to unhindered aldehydes. libretexts.orgopenstax.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgopenstax.org Aldehydes are generally more reactive than ketones in these reactions due to less steric hindrance and greater polarization of the carbonyl group. doubtnut.comsimply.science However, the C-2 butyl group in this compound presents a more crowded environment than a simple linear aldehyde, which can decrease the rate of nucleophilic attack. libretexts.org

Common nucleophilic addition reactions applicable to this compound include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde would produce a secondary alcohol after acidic workup. organic-chemistry.orgquora.com The steric bulk around the carbonyl group may necessitate harsher reaction conditions or lead to side reactions like reduction if the Grignard reagent has a β-hydrogen. organic-chemistry.org

Wittig Reaction: This reaction converts aldehydes into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglumenlearning.com Despite the steric hindrance, even bulky ketones can be made to react, suggesting that this compound would react, for instance with methylenetriphenylphosphorane, to form 3-methylene-1-chloroheptane. libretexts.orgdalalinstitute.com The stereochemical outcome (E/Z isomerism) depends on the stability of the ylide used. wikipedia.org

Table 1: Predicted Products of Nucleophilic Addition to this compound
Nucleophile/ReagentReaction TypePredicted Product
1. CH₃MgBr 2. H₃O⁺Grignard Reaction2-Butyl-1-chloroheptan-2-ol
Ph₃P=CH₂Wittig Reaction3-Methylene-1-chloroheptane
1. NaBH₄ 2. H₂OReduction2-Butyl-6-chlorohexan-1-ol
1. HCN, KCN 2. H₃O⁺Cyanohydrin Formation2-Butyl-6-chloro-1-hydroxyheptanenitrile

Condensation and Cyclization Pathways

The bifunctional nature of this compound allows for intramolecular reactions, forming cyclic products. These reactions often begin with a transformation at the aldehyde, followed by an internal nucleophilic attack on the C-6 carbon.

Intramolecular Aldol (B89426)/SN2 Reaction: Under basic conditions, an enolate can be formed at the C-2 position. While this enolate could theoretically undergo an intramolecular Sₙ2 reaction with the C-6 chloride to form a five-membered ring (1-butyl-2-formylcyclopentane), this pathway is often in competition with intermolecular aldol condensation reactions.

Fischer Indole (B1671886) Synthesis: The related compound, 6-chlorohexanal (B1582999), is used in the synthesis of the antidepressant Vilazodone. researchgate.net This involves a Fischer indole synthesis, where 6-chlorohexanal condenses with a substituted phenylhydrazine (B124118) under acidic conditions to form a phenylhydrazone. wikipedia.orgjk-sci.com This intermediate then undergoes a rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization to form an indole ring. wikipedia.orgtestbook.com this compound could participate in a similar reaction to produce a 2-(4-chlorobutyl)-3-butyl-1H-indole.

Intramolecular Nitrone Cycloaddition: Reaction of a haloaldehyde with hydroxylamine (B1172632) can form an oxime, which then cyclizes via intramolecular substitution of the halide to produce a cyclic nitrone. rsc.org In the case of this compound, this would lead to a six-membered cyclic nitrone, which can act as a 1,3-dipole in subsequent cycloaddition reactions. rsc.org

Selective Oxidation and Reduction Profiles

The aldehyde group can be selectively oxidized or reduced in the presence of the alkyl chloride functionality.

Selective Oxidation: Aldehydes are readily oxidized to carboxylic acids. fiveable.mejove.com To avoid reactions at other sites, mild and selective oxidizing agents are employed. Tollens' reagent (a solution of silver oxide in aqueous ammonia) is a classic example that selectively oxidizes aldehydes to carboxylates, which upon acidification yield carboxylic acids. jove.comalrasheedcol.edu.iq This method is effective in the presence of other functional groups, including alkyl halides. Another selective method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid. youtube.com Stronger oxidants like potassium permanganate (B83412) or chromic acid would also oxidize the aldehyde but might lead to side reactions. jove.comreddit.com

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is highly effective for reducing aldehydes and ketones and will not reduce the alkyl chloride group under standard conditions. bohrium.comcdnsciencepub.com In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the alkyl chloride.

Table 2: Selective Redox Reactions of the Aldehyde Group
Reagent(s)TransformationProductSelectivity Notes
Ag₂O, NH₄OH (Tollens' Reagent)Oxidation2-Butyl-6-chlorohexanoic acidHighly selective for aldehydes; does not affect the C-Cl bond. jove.comalrasheedcol.edu.iq
NaClO₂, NaH₂PO₄Oxidation (Pinnick)2-Butyl-6-chlorohexanoic acidSelective for aldehydes; compatible with many functional groups. youtube.com
NaBH₄ in EtOH/H₂OReduction2-Butyl-6-chlorohexan-1-olHighly selective for aldehydes/ketones; does not reduce alkyl halides. cdnsciencepub.com

Transformations at the Chlorinated Carbon (C-6) of this compound

The C-6 position features a primary alkyl chloride, which is susceptible to nucleophilic substitution and, under certain conditions, elimination reactions.

Nucleophilic Substitution Reactions

As a primary alkyl halide, the C-6 carbon is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. solubilityofthings.com The reaction involves a backside attack by a nucleophile, leading to the displacement of the chloride ion and an inversion of stereochemistry at the carbon center (though C-6 is achiral). These reactions are generally efficient and are not significantly hindered by the distant, sterically crowded C-2 position.

A wide variety of nucleophiles can be used to displace the chloride, allowing for the introduction of diverse functional groups.

Table 3: Representative Sₙ2 Reactions at C-6
NucleophileReagent ExampleSolventProduct
I⁻ (Iodide)NaIAcetone2-Butyl-6-iodohexanal
CN⁻ (Cyanide)NaCNDMSO2-Butyl-7-oxoheptanenitrile
N₃⁻ (Azide)NaN₃DMF6-Azido-2-butylhexanal
RS⁻ (Thiolate)NaSCH₃Ethanol2-Butyl-6-(methylthio)hexanal
RCOO⁻ (Carboxylate)CH₃COONaDMF6-Oxo-5-butylhexyl acetate

Elimination Reactions and Olefin Formation

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. The preferred mechanism for a primary alkyl halide is the bimolecular elimination (E2) pathway. vaia.comaskfilo.com This reaction is concerted, where the base abstracts a proton from the β-carbon (C-5) at the same time the chloride leaving group departs. libretexts.org

For an E2 reaction to occur, the β-hydrogen and the chlorine atom must adopt an anti-periplanar conformation. libretexts.orglibretexts.org In an acyclic chain like this, bond rotation allows this geometry to be easily achieved. The product of this reaction would be 2-Butylhex-5-enal .

The E2 reaction is in direct competition with the Sₙ2 reaction. The outcome is influenced by the nature of the base/nucleophile and the reaction conditions.

Favoring E2: Strong, sterically hindered bases (e.g., potassium tert-butoxide, KOtBu) favor elimination over substitution. Higher temperatures also promote elimination.

Favoring Sₙ2: Strong, but less sterically hindered nucleophiles (e.g., I⁻, CN⁻) favor substitution.

Reactivity of the Butyl Side Chain at C-2

The butyl group at the C-2 position, being a saturated alkyl chain, is generally unreactive under standard conditions. Its primary role is often steric and electronic, influencing the reactivity of the adjacent aldehyde functional group. However, the α-carbon to the carbonyl (C-2) is activated and can be a site for functionalization.

Stereochemical Influence of the Butyl Group

The butyl group at the C-2 position is a significant stereocontrolling element. As a bulky alkyl group, it exerts considerable steric hindrance, influencing the trajectory of incoming reagents attacking the carbonyl group or the α-carbon. mdpi.com

In nucleophilic additions to the aldehyde carbonyl, the butyl group can direct the attack of the nucleophile to the less hindered face of the molecule, leading to diastereoselective product formation. This is explained by models such as the Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic attack on chiral aldehydes.

In reactions involving the formation of enamine or enolate intermediates, the butyl group influences the geometry of the resulting double bond. nih.gov Computational studies on similar systems have shown that the lowest-energy conformation of a chiral enamine often positions the double bond away from the bulky substituent on the catalyst framework. nih.gov A similar principle applies here, where the substrate's butyl group would favor a specific enamine geometry, thereby directing the approach of an electrophile from the less sterically encumbered face and controlling the absolute configuration of the newly formed stereocenter. mdpi.com The stereochemical outcome of reactions like aldol additions is highly dependent on the geometry of the enolate, which in turn is influenced by the steric bulk of α-substituents. wikipedia.org

Studies on Chemoselectivity and Regioselectivity in Reactions of this compound

This compound is a bifunctional molecule, containing both an aldehyde and a primary alkyl chloride. This duality makes chemoselectivity—the selective reaction of one functional group in the presence of the other—a critical consideration in its synthetic transformations.

The aldehyde group is generally more reactive towards nucleophiles and reducing agents than the alkyl chloride. For example, reduction with mild hydride reagents like sodium borohydride (NaBH₄) is expected to selectively reduce the aldehyde to a primary alcohol, leaving the chloro group intact. masterorganicchemistry.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), might reduce both functionalities.

Conversely, reactions targeting the alkyl chloride, such as nucleophilic substitution with cyanide or azide (B81097), can often be performed without affecting the aldehyde, particularly if the aldehyde is protected as an acetal. chemistrysteps.com The choice of reagents and reaction conditions is paramount for achieving the desired chemoselectivity. d-nb.info

Regioselectivity refers to the preference for reaction at one position over another. ucalgary.ca In this compound, a key regioselective challenge arises in reactions that could potentially occur at either the aldehyde or the chloride. For instance, with an organometallic reagent like a Grignard reagent, the primary reaction would be 1,2-addition to the electrophilic carbonyl carbon. libretexts.org Reaction at the C-Cl bond (a coupling reaction) would be a much slower, secondary process under typical conditions.

Studies on similar molecules like 1-bromo-6-chlorohexane (B1265839) have demonstrated high chemoselectivity in coupling reactions. For example, copper-catalyzed borylation occurs selectively at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond untouched, highlighting the different reactivities of halogens that can be exploited for selective transformations.

Detailed Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms is fundamental to predicting and controlling the outcomes of reactions involving this compound.

Nucleophilic Addition to the Carbonyl: This is a characteristic reaction of aldehydes. The general mechanism involves a two-step process. masterorganicchemistry.comncert.nic.in

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon of the carbonyl group. The hybridization of the carbonyl carbon changes from sp² to sp³, forming a tetrahedral alkoxide intermediate. ncert.nic.in

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated, typically by a weak acid during workup, to yield the final alcohol product. masterorganicchemistry.com

The presence of the α-butyl group sterically hinders the approach of the nucleophile but does not fundamentally alter this mechanism.

Enamine Catalysis for α-Functionalization: Asymmetric functionalization at the α-carbon can be achieved via enamine catalysis. illinois.edu

Enamine Formation: The aldehyde reacts with a chiral secondary amine catalyst (e.g., a proline derivative) to form a nucleophilic enamine intermediate. illinois.edu

Electrophilic Attack: The enamine attacks an electrophile (E⁺). The stereochemistry of this step is controlled by the chiral catalyst and the steric bulk of the α-butyl group, which shields one face of the enamine.

Hydrolysis: The resulting iminium ion is hydrolyzed to regenerate the chiral amine catalyst and yield the α-functionalized aldehyde product. nih.gov

Nucleophilic Substitution at the C-6 Chloride: The primary alkyl chloride can undergo nucleophilic substitution, most likely via an Sₙ2 mechanism.

Concerted Attack: A nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion departs simultaneously in a single, concerted step. This reaction results in the inversion of stereochemistry if the carbon were chiral. In this case, C-6 is not a stereocenter. The reaction is sensitive to steric hindrance at the reaction center, but since it is a primary chloride, the Sₙ2 pathway is generally favored over the Sₙ1 pathway. cdnsciencepub.com

Advanced Spectroscopic Characterization and Structural Analysis in Research of 2 Butyl 6 Chlorohexanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules like 2-Butyl-6-chlorohexanal. Both ¹H and ¹³C NMR spectroscopy would provide critical information regarding the connectivity, chemical environment, and stereochemistry of the molecule.

In ¹H NMR spectroscopy, the aldehydic proton is expected to appear as a distinct singlet or a narrowly split multiplet in the downfield region, typically between δ 9-10 ppm, due to the deshielding effect of the carbonyl group. The proton on the α-carbon (C2), being adjacent to both the carbonyl group and the butyl substituent, would likely resonate around δ 2.2-2.5 ppm and would appear as a multiplet due to coupling with neighboring protons. The protons on the butyl chain and the hexanal (B45976) backbone would exhibit complex splitting patterns in the upfield region (δ 0.9-1.8 ppm). The terminal methyl group of the butyl substituent would present as a triplet around δ 0.9 ppm. The protons on the carbon bearing the chlorine atom (C6) would be deshielded, with an expected chemical shift in the range of δ 3.5-3.7 ppm.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon environments. The carbonyl carbon (C1) would be the most downfield signal, expected around δ 200-205 ppm. The α-carbon (C2) would appear around δ 50-60 ppm, while the carbon bonded to chlorine (C6) would resonate in the range of δ 40-50 ppm. The remaining methylene (B1212753) and methyl carbons of the butyl and hexanal chains would be observed in the upfield region (δ 14-40 ppm).

Conformational analysis of this compound could be explored using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the butyl group relative to the hexanal chain.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H1 (CHO) 9.5 - 9.8 s or t
H2 2.2 - 2.5 m
H3-H5 1.2 - 1.8 m
H6 3.5 - 3.7 t
Butyl-H 0.9 - 1.6 m

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C1 (CHO) 200 - 205
C2 50 - 60
C3-C5 20 - 35
C6 40 - 50

Mass Spectrometry for Reaction Monitoring and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺). Due to the presence of chlorine, this molecular ion peak would exhibit a characteristic isotopic pattern, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. msu.edu

The fragmentation of this compound under EI conditions would be expected to proceed through several characteristic pathways. Alpha-cleavage, a common fragmentation for aldehydes, would involve the loss of the butyl group or a hydrogen radical from the α-carbon. McLafferty rearrangement is also possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. Cleavage of the carbon-chlorine bond would result in a fragment at [M-Cl]⁺. The fragmentation of the alkyl chain would also produce a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups).

In a research context, MS can be used to monitor the synthesis of this compound, for instance, in the alkylation of a precursor or the chlorination of a corresponding alcohol. By analyzing the mass spectra of reaction aliquots over time, the appearance of the product's molecular ion and the disappearance of starting material signals can be tracked to determine reaction completion.

Predicted Key Mass Spectrometry Fragments for this compound

m/z Identity
190/192 [M]⁺ (Molecular ion)
161/163 [M-CHO]⁺
155 [M-Cl]⁺
133 [M-C₄H₉]⁺ (Loss of butyl group)
43 [C₃H₇]⁺

Infrared and Raman Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule. For this compound, these techniques would be particularly useful for confirming the presence of the key aldehyde and chloroalkane functionalities.

The IR spectrum of this compound is expected to show a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group in the region of 1720-1740 cm⁻¹. Another characteristic feature of aldehydes is the C-H stretching vibration of the aldehydic proton, which typically appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the C-Cl bond would give rise to a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info The C-H stretching and bending vibrations of the alkyl portions of the molecule would be observed in the ranges of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While the C=O stretch is also observable in Raman spectra, it is often weaker than in IR. Conversely, the C-C backbone and C-H symmetric stretching vibrations often give rise to strong Raman signals. The C-Cl stretch is also typically Raman active. researchgate.net

In a research setting, IR and Raman spectroscopy are invaluable for monitoring reactions. For example, in the synthesis of this compound from the corresponding alcohol (2-butyl-6-chlorohexan-1-ol), one could track the disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) and the appearance of the sharp C=O stretching band of the aldehyde. This allows for real-time or near-real-time monitoring of the functional group transformation.

Predicted Vibrational Spectroscopy Data for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aldehyde C-H Stretch 2720, 2820 2720, 2820
Alkyl C-H Stretch 2850 - 3000 2850 - 3000
Aldehyde C=O Stretch 1720 - 1740 1720 - 1740
C-H Bending 1350 - 1470 1350 - 1470

X-ray Crystallography of this compound Derivatives for Solid-State Structural Insights

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, obtaining single crystals of sufficient quality for analysis can be a significant challenge, especially for flexible, non-polar, or low-melting-point compounds like this compound. It is likely that this compound exists as a liquid or a low-melting solid at room temperature, making direct crystallographic analysis difficult.

To overcome this, researchers often prepare crystalline derivatives of the target molecule. For this compound, this could involve reacting the aldehyde with a reagent that introduces rigidity and intermolecular interactions conducive to crystal formation. For example, reaction with a hydrazine (B178648) derivative (like 2,4-dinitrophenylhydrazine) would form a stable, often brightly colored and crystalline hydrazone.

If a suitable crystalline derivative were obtained, X-ray diffraction analysis would provide a wealth of information. It would confirm the molecular connectivity and provide precise bond lengths, bond angles, and torsion angles. This data would offer definitive insights into the solid-state conformation of the molecule, revealing the spatial relationship between the butyl group, the hexanal chain, and the terminal chlorine atom. Such information is invaluable for understanding steric effects and intermolecular interactions that can influence the compound's physical and chemical properties. While no crystallographic data for this compound or its derivatives are currently reported in open literature, this remains a powerful potential avenue for its definitive structural characterization.

Table of Mentioned Compounds

Compound Name
This compound
2-Butyl-6-chlorohexan-1-ol
2,4-Dinitrophenylhydrazine (B122626)
2-Chlorohexane
2-Chlorohexanal

Computational and Theoretical Studies on 2 Butyl 6 Chlorohexanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation, typically within the Born-Oppenheimer approximation. wikipedia.org These calculations provide a detailed picture of the molecule's electronic structure, which dictates its stability, geometry, and chemical reactivity. wikipedia.orgnorthwestern.edu

Detailed analysis of the electronic structure involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.

Another key tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. mdpi.com For 2-Butyl-6-chlorohexanal, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the hydrogen atom of the aldehyde group, indicating the primary sites for reaction.

Illustrative Electronic Properties for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available in published literature.

Calculated ParameterIllustrative ValueSignificance
HOMO Energy-9.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap8.3 eVReflects chemical reactivity and stability.
Dipole Moment2.5 DMeasures overall polarity of the molecule.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of computational cost and accuracy. mdpi.com It is particularly effective for studying the mechanisms of chemical reactions. For this compound, DFT can be used to model various potential transformations, such as nucleophilic addition to the aldehyde, oxidation or reduction of the carbonyl group, and elimination reactions involving the chlorine atom. ntu.edu.sgacs.org

A primary application of DFT in this context is the mapping of the potential energy surface for a given reaction. This involves optimizing the geometries of reactants, products, and, crucially, the transition states (TS) that connect them. researchgate.networldscientific.com A transition state represents the highest energy barrier along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, chemists can predict which reaction is kinetically favored. acs.orgresearchgate.net

To ensure that a calculated transition state structure correctly links the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. researchgate.net This analysis traces the reaction path downhill from the transition state in both forward and reverse directions, confirming the connection to the intended energy minima.

Illustrative DFT-Calculated Activation Energies for Potential Reactions This table contains hypothetical data to illustrate the output of DFT studies on reaction pathways. Actual values would require specific, dedicated calculations.

Reaction PathwayIllustrative Activation Energy (kcal/mol)Predicted Kinetic Feasibility
Nucleophilic addition of H₂O to carbonyl15.2Moderately Favorable
SN2 substitution of Cl⁻ by OH⁻25.8Less Favorable
E2 elimination of HCl30.1Unfavorable under neutral conditions

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum methods are excellent for electronic properties and reaction energetics, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. mdpi.comencyclopedia.pub Based on classical mechanics, MD simulations can model the behavior of complex systems, including the influence of a solvent. encyclopedia.pub

For a flexible molecule like this compound, which has multiple single bonds allowing for rotation, a vast number of conformations are possible. MD simulations can explore this conformational space to identify the most stable, low-energy conformers. jst.go.jpmun.ca This is achieved by simulating the molecule's trajectory over a period, allowing it to sample different shapes and orientations. Techniques such as replica-exchange molecular dynamics can enhance the sampling efficiency to overcome energy barriers and explore a wider range of conformations. mun.ca

Furthermore, MD simulations are invaluable for studying solvent effects. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe how interactions like hydrogen bonding affect the solute's conformation and dynamics. mun.ca This provides a more realistic model of the molecule's behavior in a specific chemical environment compared to gas-phase calculations.

Illustrative Conformational Analysis of this compound This table shows hypothetical results from an MD simulation to illustrate how different conformers might be identified and ranked by energy.

ConformerDihedral Angle (C3-C4-C5-C6)Relative Energy (kcal/mol)Population (%)
A (Anti)178°0.0065
B (Gauche)65°0.9530
C (Eclipsed)-115°2.505

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules. wikipedia.org Methods like DFT can accurately calculate the parameters that underlie various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netwalisongo.ac.id

For NMR spectroscopy, quantum chemical methods can predict the chemical shifts of ¹H and ¹³C nuclei. nih.govualberta.ca These calculations determine the magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. By comparing the predicted spectrum with an experimental one, researchers can confirm a proposed molecular structure or assign specific signals to particular atoms in the molecule. walisongo.ac.idliverpool.ac.uk

Similarly, computational methods can perform vibrational frequency calculations to predict an IR spectrum. researchgate.net The calculated frequencies correspond to the molecule's vibrational modes, such as the characteristic C=O stretching of the aldehyde group or the C-Cl stretching of the alkyl halide. The agreement between the predicted and experimental IR spectra provides strong evidence for the molecule's structure and functional groups. researchgate.net This validation process is essential for ensuring that the computational model accurately represents the real-world molecule. walisongo.ac.id

Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table provides a hypothetical comparison to demonstrate the validation process. Real experimental data for this compound is not available.

Spectroscopic DataPredicted ValueHypothetical Experimental Value
¹H NMR (Aldehyde H)9.75 ppm9.72 ppm
¹³C NMR (Carbonyl C)202.1 ppm201.8 ppm
IR (C=O Stretch)1735 cm⁻¹1730 cm⁻¹
IR (C-Cl Stretch)720 cm⁻¹725 cm⁻¹

Applications of 2 Butyl 6 Chlorohexanal As a Synthetic Intermediate

Role of 2-Butyl-6-chlorohexanal in the Construction of Complex Molecular Architectures

The structure of this compound allows it to serve as a versatile building block for creating larger, more intricate molecules. Its two functional groups can react selectively or in tandem to build complex carbon skeletons.

The aldehyde functionality is a cornerstone of carbon-carbon bond formation. libretexts.orgmsu.edu It can participate in classic reactions such as the Aldol (B89426) reaction, where it can act as either the electrophilic partner or, after deprotonation, the nucleophilic enolate component. libretexts.org The presence of the butyl group at the alpha-carbon, however, means there is only one acidic α-hydrogen, which would direct enolate formation to that specific site. This α-substitution also introduces steric bulk that can influence the stereochemical outcome of additions to the carbonyl group. Furthermore, the aldehyde can undergo olefination reactions, such as the Wittig reaction, to introduce double bonds, providing a route to unsaturated linear chains or precursors for cyclization. rsc.orgdrhazhan.com

The terminal chloro group provides a second, orthogonal reactive handle. As a primary alkyl halide, it is an excellent substrate for nucleophilic substitution (SN2) reactions. wikipedia.org This allows for the coupling of the hexanal (B45976) backbone to other molecular fragments, including alkyl chains, aromatic rings, or heterocyclic systems. In a synthetic sequence, the aldehyde could be reacted first, followed by a substitution reaction at the chloro-terminated end, or vice-versa, enabling the planned construction of complex architectures. For instance, an intramolecular SN2 reaction could be envisioned after converting the aldehyde to a nucleophile, leading to the formation of a substituted carbocyclic ring.

Derivatization of this compound for Diverse Chemical Scaffolds

The derivatization of this compound can proceed by targeting its aldehyde and chloro groups independently, leading to a wide array of chemical scaffolds.

Reactions of the Aldehyde Group: The aldehyde is arguably the more reactive of the two functional groups and can be transformed in numerous ways.

Oxidation: It can be oxidized to a carboxylic acid (2-butyl-6-chlorohexanoic acid), introducing a new functional group with distinct chemical properties.

Reduction: It can be reduced to a primary alcohol (2-butyl-6-chlorohexan-1-ol), creating a chiral center and a site for further esterification or etherification reactions.

Reductive Amination: Reaction with an amine followed by reduction leads to the formation of secondary or tertiary amines, which are common scaffolds in pharmaceuticals.

Condensation: The aldehyde can react with nitrogen-containing nucleophiles like hydrazines or alkoxyamines to form stable hydrazone or oxime linkages, a type of reaction often classified as "click" chemistry due to its efficiency. nih.gov

Reactions of the Chloro Group: The primary chloride can be displaced by a variety of nucleophiles to introduce new functionalities.

Substitution: Reactions with sodium azide (B81097) (NaN₃), sodium cyanide (NaCN), or sodium thiocyanate (B1210189) (NaSCN) would yield the corresponding azide, nitrile, or thiocyanate derivatives, respectively. These groups are themselves versatile handles for further chemistry.

Grignard Reagent Formation: Although potentially complicated by the aldehyde, conversion of the chloroalkane to a Grignard reagent (via reaction with magnesium) would transform the electrophilic carbon into a potent nucleophile, enabling it to attack other electrophiles. masterorganicchemistry.com This typically requires protection of the aldehyde group first.

The following table summarizes potential derivatization reactions:

Functional GroupReagent(s)Product Type
AldehydeKMnO₄ or CrO₃Carboxylic Acid
AldehydeNaBH₄ or LiAlH₄Primary Alcohol
AldehydeR-NH₂, NaBH₃CNSecondary Amine
AldehydeH₂N-OHOxime
ChloroNaN₃Azide
ChloroNaCNNitrile
ChloroR-SH, BaseThioether
ChloroMg, then H₃O⁺Alkane (Hydrodehalogenation)

Utility in the Synthesis of Precursors to Biologically Active Compounds

While direct evidence linking this compound to the synthesis of specific biologically active compounds is not prominent, its structural motifs are found in many natural products and pharmaceuticals. Bifunctional chloro-aldehydes or ketones are recognized as valuable precursors.

A structurally similar compound, 6-chloro-2-hexanone, serves as a key intermediate in the industrial synthesis of Pentoxifylline. cionpharma.com Pentoxifylline is a drug used to improve blood flow and treat muscle pain. cionpharma.com The synthesis utilizes the ketone and the alkyl chloride of the precursor to construct the final heterocyclic drug molecule. cionpharma.com

By analogy, this compound could potentially serve as a precursor for novel compounds with biological activity. The six-carbon chain with reactive groups at both ends is a versatile template. The aldehyde can be converted into various functional groups, and the chloro-terminated alkyl chain is suitable for coupling reactions. Enzymes such as carboxylic acid reductases (CARs) are known to be effective in converting a wide range of acids to aldehydes, highlighting the importance of aldehydes as synthetic targets in biocatalysis. nih.gov The structural features of this compound make it a plausible starting material for combinatorial libraries aimed at discovering new therapeutic agents.

Exploration of this compound in Materials Science Applications

In materials science, functionalized aldehydes are gaining attention as versatile building blocks for advanced polymers. numberanalytics.comnumberanalytics.com The aldehyde group can be used to modify polymer backbones or to create cross-linked networks, which can enhance mechanical strength and thermal stability. numberanalytics.com

The dual functionality of this compound presents several potential applications in polymer chemistry:

Functional Monomer: The aldehyde could be protected, and the chloro group could be converted into a polymerizable moiety (e.g., by substitution with an acrylate). After polymerization, deprotection of the aldehyde would yield a polymer with pendant aldehyde groups. These reactive polymers can be used for bioconjugation or for creating functional surfaces. nih.gov

Chain Transfer Agent/Initiator: The alkyl halide portion could potentially be used in certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). Aldehyde-functionalized polymers have been successfully synthesized using such methods. nih.gov

Polymer Cross-linking: The compound could be used as a cross-linking agent for polymers containing nucleophilic groups (e.g., amines or hydroxyls), which would react with the aldehyde to form a stable polymer network. numberanalytics.com

The table below outlines potential reactions relevant to materials science.

Functional GroupReaction TypePotential Application
AldehydePolycondensation (with diamines)Synthesis of Polyimines numberanalytics.com
AldehydePost-polymerization functionalizationCreation of reactive polymer platforms nih.gov
ChloroInitiator for living polymerizationSynthesis of block copolymers
BothMonomer for step-growth polymerizationCreation of functional polyesters or polyethers

The incorporation of such a molecule into a polymer structure could impart specific properties, such as altered solubility, increased reactivity for surface coating applications, or the ability to create biodegradable materials. numberanalytics.comnumberanalytics.com For example, aldehyde-functionalized polymers derived from renewable resources like vanillin (B372448) have been explored for creating new sustainable materials. acs.org

Analytical Methodologies for Research and Quantification of 2 Butyl 6 Chlorohexanal

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental for separating and quantifying chemical compounds. For a molecule like 2-Butyl-6-chlorohexanal, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be viable techniques, each with its own set of developmental considerations.

Given the presumed volatility of this compound, Gas Chromatography would be a primary technique for its analysis. A flame ionization detector (FID) would likely be suitable for quantification due to the presence of carbon atoms, while a mass spectrometer (MS) would be invaluable for structural confirmation.

Method development would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

Hypothetical GC-FID Method Parameters:

Parameter Value
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1 µL

| Split Ratio | 50:1 |

For non-volatile impurities or for instances where derivatization is preferred, HPLC offers a powerful alternative. Since this compound lacks a strong chromophore, direct UV detection would be challenging. Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) would be necessary to introduce a chromophore, allowing for sensitive UV-Vis detection.

Hypothetical HPLC-UV Method Parameters (Post-Derivatization):

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient (e.g., 60:40 to 90:10 over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 360 nm (for DNPH derivative)

| Injection Volume | 10 µL |

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring

Monitoring the synthesis of this compound in real-time would be crucial for optimizing reaction conditions and understanding kinetics. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for this purpose. An Attenuated Total Reflectance (ATR) probe could be inserted directly into a reaction vessel for in-situ FTIR monitoring, allowing for the tracking of the disappearance of reactant peaks and the appearance of the product's characteristic aldehyde C=O stretch.

Key Spectroscopic Signatures for Monitoring:

Spectroscopic Technique Key Functional Group Expected Signal Change
FTIR Aldehyde C=O Appearance of a strong band around 1725 cm⁻¹
¹H NMR Aldehyde C-H Appearance of a singlet/triplet around 9.6-9.8 ppm

| ¹³C NMR | Aldehyde C=O | Appearance of a resonance around 200 ppm |

Electrochemical Methods for Redox Property Exploration

Electrochemical techniques such as Cyclic Voltammetry (CV) could be employed to investigate the redox properties of this compound. The aldehyde functional group is susceptible to both oxidation (to a carboxylic acid) and reduction (to an alcohol). A CV experiment would reveal the potentials at which these processes occur, providing insight into the compound's electronic structure and potential reactivity.

Hypothetical Cyclic Voltammetry Experimental Setup:

Parameter Description
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Electrolyte 0.1 M Tetrabutylammonium perchlorate (B79767) in acetonitrile
Analyte Concentration 1-10 mM

| Scan Rate | 100 mV/s |

By scanning the potential, one could observe an oxidative peak corresponding to the aldehyde's oxidation and a reductive peak for its reduction. The exact potentials would be indicative of the compound's stability and susceptibility to redox reactions.

Table of Compounds Mentioned

Compound Name
This compound
2,4-dinitrophenylhydrazine
Tetrabutylammonium perchlorate
Acetonitrile

Future Research Directions and Unexplored Avenues for 2 Butyl 6 Chlorohexanal

Catalyst Development for Enhanced Synthesis and Transformations

The synthesis and subsequent functionalization of 2-Butyl-6-chlorohexanal are fertile ground for catalyst innovation. Future research will likely focus on developing highly efficient and selective catalysts to control its formation and to steer its transformations toward valuable downstream products.

A primary area of investigation would be the catalytic oxidation of the parent alcohol, 2-butyl-6-chlorohexan-1-ol, to the aldehyde. While traditional stoichiometric oxidants can achieve this, modern catalytic approaches using earth-abundant metals or even metal-free systems are more desirable for sustainable processes. Research could target catalysts that offer high selectivity for the aldehyde, preventing over-oxidation to the carboxylic acid.

Furthermore, the α-position to the aldehyde group is a key site for functionalization. The development of organocatalytic and transition-metal-catalyzed methods for the asymmetric α-functionalization of α-branched aldehydes has seen significant progress. mdpi.com Applying these strategies to this compound could enable the stereocontrolled installation of various substituents, creating chiral building blocks with a quaternary stereocenter. mdpi.com For instance, transition metal-catalyzed C-H functionalization could be explored to introduce aryl or alkyl groups, expanding the molecular complexity. researchgate.netnih.gov

A hypothetical screening of catalysts for a model transformation, such as a coupling reaction at the α-position, could yield results as shown below.

Catalyst SystemLigandSolventYield (%)Selectivity (%)
Pd(OAc)2SPhosToluene8592
NiCl2(dme)dcypeDioxane7888
CuIPhenanthrolineDMF6575
Rh(acac)(CO)2JosiphosTHF9295

Integration into Flow Chemistry and Sustainable Synthetic Processes

The integration of the synthesis and processing of this compound into continuous flow systems presents a significant opportunity for process intensification and enhanced safety. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing potentially exothermic reactions or handling unstable intermediates.

The synthesis of the aldehyde from its corresponding alcohol, for example, could be performed in a packed-bed reactor containing an immobilized oxidant, allowing for a continuous process with easy separation of the product from the catalyst. This approach minimizes waste and allows for catalyst recycling, aligning with the principles of green chemistry. rsc.org Subsequent derivatization reactions, such as reductions or condensations, could be "telescoped" in-line, where the output from one reactor flows directly into the next, avoiding manual handling and purification of intermediates. beilstein-journals.org This is especially relevant for reactions involving hazardous reagents, which can be generated and consumed in situ within the enclosed flow system, minimizing operator exposure. nih.gov

A comparative analysis of a hypothetical batch versus flow process highlights the potential advantages.

ParameterBatch ProcessFlow Process
Reaction Time6 hours15 minutes
Temperature ControlPoor (hotspots)Excellent (±1 °C)
Safety ProfileRisk of thermal runawayInherently safer, small volumes
ScalabilityDifficult, requires redesignStraightforward (numbering-up)
Product Yield75%95%

Bio-inspired Transformations and Biocatalysis

The use of enzymes and bio-inspired catalysts offers unparalleled selectivity for transforming this compound. Future research could focus on identifying or engineering enzymes capable of acting specifically on its two functional groups.

For the aldehyde moiety, alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) could be employed for the asymmetric reduction to the corresponding chiral alcohol, 2-butyl-6-chlorohexan-1-ol. This biocatalytic approach typically proceeds with high enantioselectivity under mild, aqueous conditions. nih.gov Conversely, aldehyde oxidases could be explored for the selective oxidation to 2-butyl-6-chlorohexanoic acid.

The terminal chloride presents an opportunity for bio-inspired dehalogenation or substitution. Haloalkane dehalogenases could potentially be used to replace the chlorine with a hydroxyl group, yielding a diol. Furthermore, bio-inspired catalysts, such as vitamin B12 model complexes, have shown efficacy in catalyzing the dehalogenation of organic chlorides under electrochemical conditions, a green method that could be adapted for this substrate. nih.gov

The following table illustrates potential outcomes of a biocatalytic reduction of the aldehyde group using different engineered enzymes.

BiocatalystCo-factorConversion (%)Enantiomeric Excess (ee, %)Product Configuration
ADH-Evo-01NADH98>99(S)
KRED-P2-C03NADPH9598(R)
Yeast (S. cerevisiae)Endogenous8291(S)
Plant Extract (Daucus carota)Endogenous7585(R)

Exploration of New Applications and Derivatization Pathways

The bifunctional nature of this compound makes it an ideal starting point for the synthesis of a wide array of novel molecules with potential applications in materials science, agrochemicals, and pharmaceuticals. bowen.edu.ngsolubilityofthings.com Future research should systematically explore derivatization pathways for both the aldehyde and the alkyl chloride functionalities.

The aldehyde group can serve as a handle for various transformations:

Reductive Amination: Conversion into primary, secondary, or tertiary amines, which are valuable intermediates.

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of new carbon-carbon double bonds, leading to alkenes with diverse functionalities.

Aldol (B89426) and Knoevenagel Condensations: Carbon-carbon bond formation to build more complex molecular skeletons. beilstein-journals.org

Oxidation/Reduction: Access to the corresponding carboxylic acid or alcohol.

The chloro- group can be targeted by nucleophilic substitution reactions to introduce a variety of other functional groups:

Azide (B81097) (N3-) substitution: Followed by reduction to yield a terminal amine, creating an amino-aldehyde or amino-alcohol.

Cyanide (CN-) substitution: To produce a nitrile, which can be further hydrolyzed to a carboxylic acid.

Thiol (R-SH) substitution: To introduce sulfur-containing moieties.

Intramolecular Cyclization: Reaction with a nucleophile generated from the aldehyde end (e.g., via an enolate or imine) could lead to the formation of cyclic compounds like substituted tetrahydropyrans.

A summary of these potential derivatization pathways is presented below.

Functional Group TargetedReaction TypeReagent(s)Potential Product Class
AldehydeReductive AminationNH3, H2/PdAmino-chloride
AldehydeWittig ReactionPh3P=CHCO2EtUnsaturated ester
Alkyl ChlorideNucleophilic SubstitutionNaN3 then H2/PdAmino-aldehyde
Alkyl ChlorideNucleophilic SubstitutionKCNNitrile-aldehyde
BothIntramolecular CyclizationBase (e.g., LDA)Cyclic ether (Tetrahydropyran derivative)

Q & A

Q. What frameworks support ethical data sharing while protecting intellectual property in this compound research?

  • Methodological Answer : Use embargo periods for sensitive data and adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Collaborate with institutional review boards to balance openness with patent considerations. Cite precedents from public databases (e.g., NIST) to justify data accessibility levels .

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